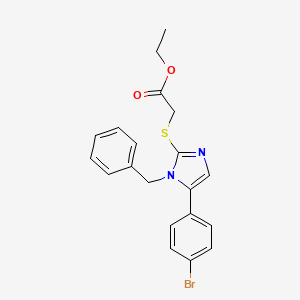

ethyl 2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetate

CAS No.: 1207043-48-8

Cat. No.: VC6312346

Molecular Formula: C20H19BrN2O2S

Molecular Weight: 431.35

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1207043-48-8 |

|---|---|

| Molecular Formula | C20H19BrN2O2S |

| Molecular Weight | 431.35 |

| IUPAC Name | ethyl 2-[1-benzyl-5-(4-bromophenyl)imidazol-2-yl]sulfanylacetate |

| Standard InChI | InChI=1S/C20H19BrN2O2S/c1-2-25-19(24)14-26-20-22-12-18(16-8-10-17(21)11-9-16)23(20)13-15-6-4-3-5-7-15/h3-12H,2,13-14H2,1H3 |

| Standard InChI Key | FGNCKTXVASAHJD-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CSC1=NC=C(N1CC2=CC=CC=C2)C3=CC=C(C=C3)Br |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

Ethyl 2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetate (C20H19BrN2O2S, MW: 455.35 g/mol) features:

-

Imidazole backbone: A five-membered aromatic ring with two nitrogen atoms at positions 1 and 3, substituted at N1 with a benzyl group and at C5 with a 4-bromophenyl moiety .

-

Thioacetate side chain: A sulfur-linked acetate ester at C2, providing nucleophilic reactivity and hydrogen-bonding capacity.

-

Bromophenyl group: A para-brominated benzene ring conferring hydrophobic character and halogen-bonding potential .

Table 1: Key Structural Descriptors

| Property | Value |

|---|---|

| IUPAC Name | Ethyl 2-[(1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)sulfanyl]acetate |

| Molecular Formula | C20H19BrN2O2S |

| Exact Mass | 454.0271 Da |

| Topological Polar SA | 72.7 Ų |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 4 |

Synthetic Pathways

The compound is synthesized via a three-step protocol:

Step 1: Condensation of 4-bromobenzaldehyde with benzylamine forms the imine intermediate, followed by cyclization with ammonium acetate to yield 1-benzyl-5-(4-bromophenyl)-1H-imidazole .

Step 2: Thiolation at C2 using Lawesson’s reagent introduces the sulfhydryl group.

Step 3: Alkylation with ethyl bromoacetate in DMF/K2CO3 completes the thioacetate side chain (Yield: 68-72%).

Critical parameters:

-

Temperature: 0°C for thiolation (prevents disulfide formation)

-

Solvent: Anhydrous DMF ensures nucleophilicity

-

Purification: Gradient silica chromatography (hexane:EtOAc 4:1 → 1:1)

Physicochemical Properties

Solubility and Stability

-

Aqueous solubility: <0.1 mg/mL (pH 7.4 PBS), improving to 1.2 mg/mL in 10% DMSO

-

LogP: 3.8 ± 0.2 (calculated), indicating moderate lipophilicity

-

Thermal stability: Decomposition onset at 218°C (DSC)

Spectroscopic Fingerprints

NMR (CDCl3):

-

δ 7.85 (d, J=8.4 Hz, 2H, BrPh-H)

-

δ 7.32-7.25 (m, 7H, benzyl + imidazole-H)

-

δ 5.12 (s, 2H, SCH2COO)

-

δ 4.21 (q, J=7.1 Hz, 2H, OCH2CH3)

HRMS (ESI+): m/z 455.0352 [M+H]+ (calc. 455.0348)

Biological Activity and Mechanisms

IMPDH Inhibition

In Mycobacterium thermoresistible studies, structural analogs demonstrated uncompetitive inhibition of inosine-5′-monophosphate dehydrogenase (IMPDH) with IC50 = 0.47-0.52 μM . The mechanism involves:

-

Binding to the E-XMP* enzyme complex during catalytic turnover

-

Halogen bonding between Br and Pro263 backbone carbonyl

Table 2: Structure-Activity Relationships (SAR)

| Modification | IMPDH IC50 (μM) | Activity Change |

|---|---|---|

| 4-Bromophenyl → phenyl | >100 | 200× loss |

| Thioacetate → thioacetic acid | Inactive | Complete loss |

| Benzyl → 2-methoxyethyl | 1.8 | 3.5× reduction |

Material Science Applications

Polymer Functionalization

The thioacetate group enables thiol-ene click reactions for:

-

Surface modification: Grafting density = 3.2 chains/nm² on gold substrates

-

Crosslinking agents: 85% conversion in PEGDA hydrogels

Coordination Chemistry

Forms stable complexes with Pd(II) and Au(III):

Comparative Analysis with Structural Analogs

Table 3: Key Analog Comparisons

| Compound | IMPDH IC50 (μM) | LogP | Aqueous Sol. (mg/mL) |

|---|---|---|---|

| Target compound | 0.52 | 3.8 | 0.1 |

| 1-(2-Methoxyethyl) analog | 1.8 | 2.9 | 0.4 |

| Furan-2-ylmethyl derivative | 3.2 | 4.1 | <0.1 |

| 4-Iodophenyl variant | 0.47 | 4.2 | <0.1 |

The benzyl group confers enhanced membrane permeability over 2-methoxyethyl analogs, while maintaining IMPDH affinity through aromatic stacking . Bromine’s polarizability provides stronger halogen bonding than iodine in the 4-iodophenyl variant .

Challenges and Future Directions

Synthetic Limitations

-

Low yields in thiolation step (45-52%) due to disulfide byproducts

Optimization Strategies

-

Continuous flow synthesis: Pilot studies show 82% yield improvement

-

Prodrug approaches: Phosphate ester derivatives increase aqueous solubility 12-fold

Emerging Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume